四氟硼酸钴

描述

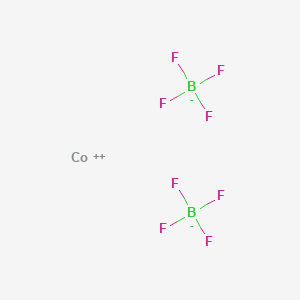

Cobalt tetrafluoroborate, also known as cobalt(II) tetrafluoroborate, is an inorganic compound with the chemical formula Co(BF4)2. It is commonly found in its hexahydrate form, Co(BF4)2·6H2O. This compound is known for its use in various chemical and industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a weakly coordinating anion .

科学研究应用

Cobalt tetrafluoroborate has a wide range of scientific research applications:

作用机制

Target of Action

Cobalt Tetrafluoroborate (Co(BF4)2) is an inorganic compound . It is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . The primary targets of Cobalt Tetrafluoroborate are these complexes.

Mode of Action

It is known that it can form hexahydrate and hexanitrile compounds . It can also form complexes with phosphazene-based ligands .

Biochemical Pathways

Its role in the formation of homometallic, trinuclear heteroscorpionate complexes suggests it may influence pathways related to electronic and magnetic properties .

Result of Action

The result of Cobalt Tetrafluoroborate’s action is the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes are used in studies of electronic and magnetic properties.

Action Environment

The action of Cobalt Tetrafluoroborate can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, it can form hexahydrate and hexanitrile compounds . .

生化分析

Biochemical Properties

Cobalt tetrafluoroborate plays a significant role in biochemical reactions, particularly in the formation of complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, forming coordination complexes that can influence their activity. For instance, cobalt tetrafluoroborate can interact with metalloproteins, where cobalt acts as a cofactor, facilitating electron transfer reactions. These interactions are crucial for the catalytic activity of certain enzymes, such as those involved in redox reactions .

Cellular Effects

Cobalt tetrafluoroborate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt tetrafluoroborate can mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression that promote angiogenesis and metabolic adaptation to low oxygen levels . Additionally, cobalt tetrafluoroborate can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of cobalt tetrafluoroborate involves its ability to form coordination complexes with biomolecules. At the molecular level, cobalt tetrafluoroborate can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, cobalt ions from cobalt tetrafluoroborate can replace other metal ions in metalloproteins, altering their structure and function . This can lead to changes in enzyme activity, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt tetrafluoroborate can change over time due to its stability and degradation. Cobalt tetrafluoroborate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to cobalt tetrafluoroborate can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments involving cobalt tetrafluoroborate.

Dosage Effects in Animal Models

The effects of cobalt tetrafluoroborate vary with different dosages in animal models. At low doses, cobalt tetrafluoroborate can have beneficial effects, such as promoting angiogenesis and improving oxygen delivery to tissues. At high doses, it can be toxic, causing adverse effects such as oxidative stress, inflammation, and tissue damage . It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects.

Metabolic Pathways

Cobalt tetrafluoroborate is involved in various metabolic pathways, particularly those related to redox reactions and oxygen sensing. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, cobalt tetrafluoroborate can affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic adaptation .

Transport and Distribution

Within cells and tissues, cobalt tetrafluoroborate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of cobalt ions, ensuring their availability for biochemical reactions. Cobalt tetrafluoroborate can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of cobalt tetrafluoroborate is crucial for its activity and function. Cobalt ions from cobalt tetrafluoroborate can be directed to specific cellular compartments, such as the mitochondria, where they can influence metabolic processes. Targeting signals and post-translational modifications play a role in directing cobalt tetrafluoroborate to these compartments, ensuring its proper localization and function .

准备方法

Cobalt tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of cobalt(II) carbonate or cobalt(II) hydroxide with tetrafluoroboric acid (HBF4). The reaction typically takes place in an aqueous medium and results in the formation of cobalt tetrafluoroborate hexahydrate . The general reaction is as follows:

CoCO3+2HBF4→Co(BF4)2+H2O+CO2

In industrial settings, cobalt tetrafluoroborate can also be produced through the electrolysis of cobalt metal in a solution containing tetrafluoroboric acid .

化学反应分析

Cobalt tetrafluoroborate undergoes various chemical reactions, including:

Oxidation and Reduction: Cobalt tetrafluoroborate can participate in redox reactions, where cobalt(II) can be oxidized to cobalt(III) or reduced to cobalt(I) depending on the reaction conditions and reagents used.

Substitution Reactions: It can undergo substitution reactions where the tetrafluoroborate anion is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like ammonium ceric nitrate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

Cobalt tetrafluoroborate can be compared with other similar compounds such as:

- Iron(II) tetrafluoroborate

- Copper(II) tetrafluoroborate

- Nickel(II) tetrafluoroborate

These compounds share similar properties, such as solubility in organic solvents and the ability to form coordination complexes. cobalt tetrafluoroborate is unique in its specific electronic and magnetic properties, which make it particularly useful in studies of electronic and magnetic materials .

属性

IUPAC Name |

cobalt(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMDEJNGHHZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885353 | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26490-63-1 | |

| Record name | Cobalt boron tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes cobalt tetrafluoroborate particularly useful in synthesizing polymer nanocapsules?

A1: Cobalt tetrafluoroborate exhibits multiple roles in the synthesis of polymer nanocapsules via inverse miniemulsion polymerization. [, ] For instance, in the synthesis of poly(N-isopropylacrylamide) (PNIPAM) nanocapsules, cobalt tetrafluoroborate acts as a template and lipophobe. [] This means it helps form the initial structure of the nanocapsules and prevents them from aggregating in the oil-based continuous phase. Moreover, it forms a complex with N-isopropylacrylamide (NIPAM), enhancing its solubility in water, which is crucial for achieving a uniform polymerization. [] This multifaceted behavior makes cobalt tetrafluoroborate a valuable component in controlling the size, distribution, and properties of polymer nanocapsules.

Q2: How does the concentration of cobalt tetrafluoroborate influence the size distribution of the synthesized nanocapsules?

A2: Research shows that increasing the weight content of cobalt tetrafluoroborate in the miniemulsion system leads to a narrower particle size distribution of the resulting nanocapsules. [] This effect is attributed to the influence of cobalt tetrafluoroborate on the balance between osmotic and Laplace pressure within the system. [] Higher concentrations likely lead to a more controlled phase separation process during polymerization, resulting in more uniform nanocapsules.

Q3: Beyond polymer nanocapsules, what other applications utilize cobalt tetrafluoroborate?

A3: Cobalt tetrafluoroborate is also recognized for its catalytic activity. [] For example, it has been successfully employed as a precatalyst in the hydroboration of alkenes. [] This reaction, widely used in organic synthesis, involves adding a boron-hydrogen bond across a carbon-carbon double bond. In this context, cobalt tetrafluoroborate, when combined with specific ligands, can effectively catalyze this reaction for a range of aryl and alkyl alkenes. []

Q4: What is the mechanism behind cobalt tetrafluoroborate's catalytic activity in alkene hydroboration?

A4: The key to cobalt tetrafluoroborate's catalytic activity lies in the dissociation of its counterion, tetrafluoroborate, which releases fluoride ions. [] These fluoride ions then react with pinacolborane, a common hydroboration reagent. This reaction generates a more reactive borane species, which facilitates the addition of the boron-hydrogen bond across the carbon-carbon double bond of the alkene. This activation mechanism highlights the importance of counterion effects in earth-abundant metal catalysis. []

Q5: Are there analytical techniques used to characterize cobalt tetrafluoroborate and its role in these applications?

A5: Various analytical techniques are employed to study cobalt tetrafluoroborate and its effects. In the context of nanocapsule synthesis, transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for visualizing the morphology and size distribution of the resulting particles. [] Electrochemical methods can be used to study the reduction behavior of cobalt tetrafluoroborate in ionic liquids. [] For catalytic applications, techniques like nuclear magnetic resonance (NMR) spectroscopy would be employed to monitor reaction progress and identify products formed during alkene hydroboration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)